2,3,4-Tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-L-lyxopyranose

Übersicht

Beschreibung

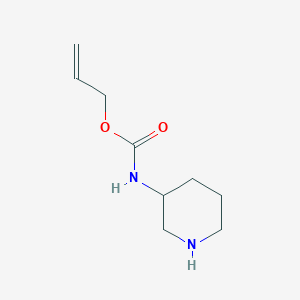

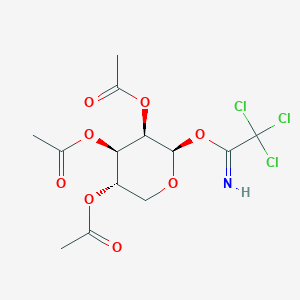

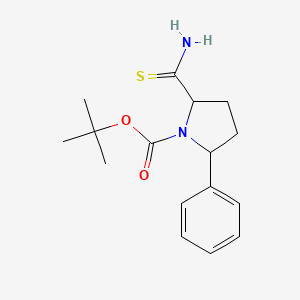

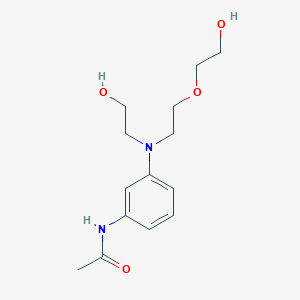

“2,3,4-Tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-L-lyxopyranose” is a complex organic compound. It has a molecular formula of C15H18Cl3NO10 . The compound is part of the class of compounds known as acetylated sugars, which are sugar molecules in which one or more of the hydroxyl groups are replaced by an acetyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple acetyl groups and a trichloroethanimidoyl group attached to the lyxopyranose sugar molecule . The compound has a total of 5 defined stereocentres .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 442.1±55.0 °C at 760 mmHg, and a flash point of 221.2±31.5 °C . It has 11 hydrogen bond acceptors, 1 hydrogen bond donor, and 11 freely rotating bonds . Its polar surface area is 148 Å2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

- Studies have elucidated the synthesis of alkyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranosides from precursors such as 3,4,6-tri-O-acetyl-D-galactal, highlighting the utility of stannic chloride-catalysis in allylic rearrangement and substitution reactions to form these compounds with high yields (Grynkiewicz, Priebe, & Zamojski, 1979).

- Research on regio- and stereoselective acetalizations of monosaccharides with chloral demonstrated the inversion of configuration at C-3, indicating the versatility of these reactions in synthesizing glycosyl fluorides and exploring their glycosylation potential without cleavage of cyclic chloral acetal functions (Miethchen & Rentsch, 1994).

- The synthesis of isopropyl tri-O-acetyl-α-D-hexopyranosulosides from isopropyl tri-O-acetyl-2-oximino-α-D-arabino-hexopyranoside showcases methods for obtaining ulosides and their lyxo-isomers, contributing to our understanding of sugar chemistry and the configurations of parent oximes (Lemieux, Earl, James, & Nagabhushan, 1973).

Chemical Glycosidation and Derivatives

- The development of glycosyl trichloroacetimidates for glycosylation, leading to the formation of disaccharides, exemplifies the exploration of novel chemical pathways for carbohydrate synthesis and the generation of structures with potential biological activity (Mehta & Pinto, 1992).

- Syntheses focusing on derivatives of 2-deoxy-2-hydroxyimino-D-lyxo-hexopyranosyl compounds, which involve condensation reactions and detailed structural analysis through NMR and X-ray diffraction, contribute to the medicinal chemistry field by offering insights into the structure-activity relationships of these compounds (Liberek, Konitz, Frankowski, & Smiatacz, 2000).

Conformational and Structural Studies

- Investigations into the conformation of 1,2-O-alkylidene-β-L-lyxo- and -β-L-arabino-pyranoses in solid states and in solution using X-ray diffraction and NMR spectroscopy enrich our understanding of sugar chemistry by revealing the dynamic nature of these molecules and their structural preferences (Cano, Foces-Foces, Jiménez‐Barbero, Alemany, Bernabé, & Martín-Lomas, 1988).

Advanced Applications

- The synthesis of antitumor-active derivatives such as 7-O-(2,6-dideoxy-6,6,6-trifluoro-alpha-L-lyxo-hexopyranosyl) adriamycinone demonstrates the application of complex carbohydrate derivatives in developing novel therapeutic agents, highlighting the significance of chemical synthesis in drug discovery and development (Takagi, Nakai, Tsuchiya, & Takeuchi, 1996).

Eigenschaften

IUPAC Name |

[(3S,4R,5R,6R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGHJYXWJQCCPK-LNFKQOIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CO[C@@H]([C@@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693707 | |

| Record name | 2,3,4-Tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-L-lyxopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-L-lyxopyranose | |

CAS RN |

869848-87-3 | |

| Record name | 2,3,4-Tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-L-lyxopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1503101.png)